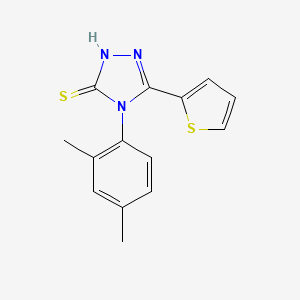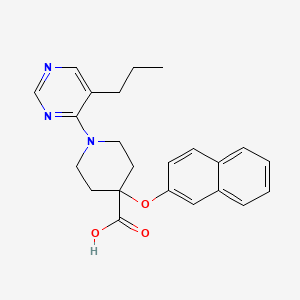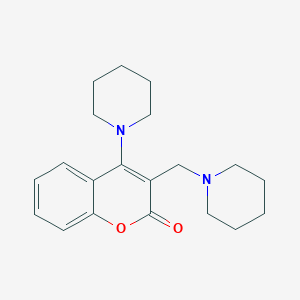![molecular formula C17H24N2O2 B5567778 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine involves multi-step processes, including key reactions like refluxing, aminomethylation, and nucleophilic addition. For example, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride (Mamatha et al., 2019).
Molecular Structure Analysis
The molecular structure of related morpholine derivatives is often confirmed through various spectral studies such as NMR, IR, and Mass spectral studies, and crystallography. For instance, the crystal structure of a related compound was confirmed by single crystal X-ray diffraction (Mamatha et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives undergo a range of chemical reactions, including nucleophilic addition, aminomethylation, and condensation. These reactions are crucial in the synthesis and modification of the molecular structure for enhanced biological activity (A. U. Isakhanyan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Delivery
Research on morpholinyl derivatives, such as the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen, has been conducted for improving topical drug delivery. These compounds exhibit enhanced skin permeation due to their desirable combination of aqueous solubility and lipophilicity, indicating their potential in developing more efficient drug delivery systems (Rautio et al., 2000).
Pharmaceutical Applications
Compounds incorporating the phenylpiperidine pharmacophore have been identified as potent opioid analgesic and anesthetic agents, demonstrating significant potential in clinical applications for pain management and anesthesia (Kudzma et al., 1989). This indicates a broad spectrum of use in medical treatments, including outpatient surgical procedures and patient-controlled analgesia.
Chemical Reactivity and Synthetic Applications
Studies have explored the reactivity and synthetic applications of morpholine derivatives, focusing on their roles in forming various chemical structures. For example, the radicals derived from N-methylmorpholine-N-oxide (NMMO) have been analyzed for their structural characteristics and reactivity, providing insights into the synthesis of complex organic compounds (Rosenau et al., 2002).
Biological Activity and Therapeutic Potential
The synthesis and biological evaluation of morpholine and piperazine derivatives have shown remarkable activities, including antimicrobial and antioxidant properties, highlighting their potential as therapeutic agents. For instance, specific morpholine derivatives have been synthesized and evaluated for their antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their interactions with biological targets such as the InhA protein, demonstrating significant biological efficacy (Mamatha S.V et al., 2019).
Modulation of Antibiotic Activity
Research on sulfonamides, including compounds with a morpholine group, has investigated their antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms. This research aims at enhancing the efficacy of existing antibiotics, addressing the challenge of antibiotic resistance (Oliveira et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications in pharmaceuticals and other areas, given the importance of piperidine derivatives in these fields .
Eigenschaften
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(15-6-3-2-4-7-15)8-5-9-19(14-17)16(20)18-10-12-21-13-11-18/h2-4,6-7H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZULPFZUPZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)


![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)